REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][C:12]#[N:13])[CH:6]=[CH:7][CH:8]=1.[H][H]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
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8.49 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=CC1)CCCC#N
|
Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a Parr bottle flushed with nitrogen
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Type
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ADDITION
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Details
|
was added ~1.0 g of Raney Nickel (50% suspension in H2O), ethanol (125 mL), ammonium hydroxide (30 mL)
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Type
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FILTRATION
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Details
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The suspension was filtered through Celite
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Type
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WASH
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Details
|
the cake rinsed with fresh ethanol (400 mL)
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Type
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CONCENTRATION
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Details
|
the combined filtrate concentrated in vacuo
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Type
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ADDITION
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Details
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The resulting suspension was treated with dichloromethane (200 mL) and water (200 mL)
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Type
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CUSTOM
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Details
|
the layers separated
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Type
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EXTRACTION
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Details
|
the aqueous portion back-extracted with fresh dichloromethane (2×50 mL)
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Type
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WASH
|
Details
|
The combined organic portions were washed with saturated sodium chloride solution (300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation (0.1 torr, 120° C.)
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Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.77 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |